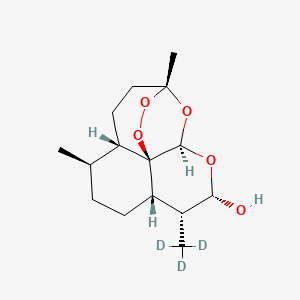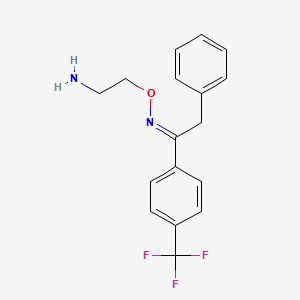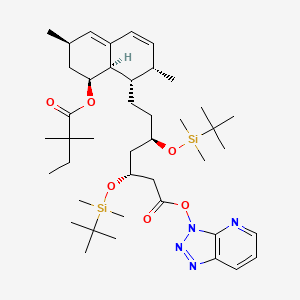
Dihydro Artemisinin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Artemisinin-d3 is a compound with the molecular formula C15H24O5 . It is the main labeled metabolite of Artemisinin, Arteether, Artemether, Artesunate . It has been globally recognized for its efficacy and safety in the clinical treatment of malaria .
Molecular Structure Analysis
The molecular structure of Dihydro Artemisinin-d3 is characterized by a sesquiterpene lactone structure . The IUPAC name is (1 R ,4 S ,5 R ,8 S ,9 R ,10 S ,12 R ,13 R )-1,5-dimethyl-9- (trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo [10.3.1.0 4,13 .0 8,13 ]hexadecan-10-ol .
Physical And Chemical Properties Analysis
Dihydro Artemisinin-d3 has a molecular weight of 287.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound is characterized by a Topological Polar Surface Area of 57.2 Ų .
科学的研究の応用
Anti-Parasitic Applications
DHA-d3 has been extensively studied for its anti-parasitic properties. It is particularly effective against malaria parasites, causing oxidative stress and membrane damage leading to parasite death . Beyond malaria, DHA-d3 shows promise in treating other parasitic infections, with clinical research rapidly developing and encompassing a wide range of topics .
Anti-Tumor Potential
DHA-d3 exhibits potential as an anti-tumor agent. It induces programmed cell death, blocks the cell cycle, and enhances anti-tumor immunity in malignant cells . By inducing oxidative stress, DHA-d3 disrupts the function of tumor cells, offering a novel approach to cancer therapy .
Anti-Inflammatory Effects
The compound has demonstrated capabilities in reducing inflammation. It does so by decreasing inflammatory cell infiltration and suppressing pro-inflammatory cytokine production . This suggests that DHA-d3 could be used to treat various inflammatory diseases .
Dermatological Treatments
DHA-d3 is also being explored for its dermatological applications. It may offer therapeutic effects for skin diseases, potentially through mechanisms involving oxidative stress and immune system modulation .
Immunomodulatory Actions
Recent findings indicate that DHA-d3 can enhance the immune system’s ability to resist parasites. It has been observed to increase the number of T-helper cells and CD8+ T cells, as well as the levels of certain cytokines, which could be beneficial in managing infections .
Pharmacological Mechanisms
Understanding the pharmacological mechanisms of DHA-d3 is crucial for its application in clinical settings. Studies suggest that it may exert its functions by regulating apoptosis-related genes, multi-drug resistance genes, cytokines, and inflammation-related pathways .
Genomics and Proteomics
The genomics and proteomics of DHA-d3 therapy are being investigated to elucidate its pharmacological effects further. This research could provide a basis for new therapeutic strategies involving DHA-d3 .
作用機序
Target of Action
Dihydro Artemisinin-d3 (DHA), a derivative of artemisinin, is primarily targeted against malaria parasites . It has been found to inhibit malignant tumor growth and regulate immune system function . The compound causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . It also enhances the ability of the immune system to resist parasites .
Mode of Action
DHA interacts with its targets by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species (ROS) . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . In addition, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .
Biochemical Pathways
DHA affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also impacts the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) .
Pharmacokinetics
DHA’s ADME properties impact its bioavailability. It is converted to DHA by esterases in the stomach . After intravenous injection, it has a steady-state volume of distribution of 0.39 L, and a clearance of 21–41 mL min^−1 kg^−1 . The terminal half-life after intravenous dosing is 1.35 h . Bioavailability after intramuscular injection is 85% . After oral administration, low bioavailability (19–35%) is observed .
Result of Action
The molecular and cellular effects of DHA’s action include the induction of T-cell activation, with an increased proportion of Ki67+CD4+ T cells, CD25+CD4+ T cells, interferon (IFN)-γ-producing CD8+ T cells, Brdu+ CD8+ T cells and neutrophils . This enhances cellular immunity to experimental malaria and overcomes immunosuppression in mice .
Action Environment
Environmental factors can influence DHA’s action, efficacy, and stability. For instance, the development of apparent artemisinin resistance in Cambodia is of particular concern . This phenomenon will become doubly alarming if resistance mechanisms evolve that affect a pathway common to both drugs within ACTs, through, for example, drug efflux mechanisms mediated by pfmdr1 copy number .
特性
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-MPBQXAAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Artemisinin-d3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)




![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)






